REACTION_CXSMILES
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C(NC(C)C)(C)C.[Li]CCCC.[CH3:13][C:14]1[CH:23]=[CH:22][C:21]2[CH2:20][CH2:19][CH2:18][N:17]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[C:16]=2[N:15]=1.[C:31](=O)([O:35]CC)[O:32][CH2:33][CH3:34]>C1COCC1>[C:27]([O:26][C:24]([N:17]1[C:16]2[N:15]=[C:14]([CH2:13][C:31]([O:32][CH2:33][CH3:34])=[O:35])[CH:23]=[CH:22][C:21]=2[CH2:20][CH2:19][CH2:18]1)=[O:25])([CH3:30])([CH3:29])[CH3:28]
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Name
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|
Quantity
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47.7 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
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Quantity
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145.6 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
|
250 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
32.3 g
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Type
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reactant
|
Smiles
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CC1=NC=2N(CCCC2C=C1)C(=O)OC(C)(C)C
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Name
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Quantity
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56.8 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
|
the mixture was quenched with saturated NH4Cl (500 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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Drying under high vacuum overnight
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Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCCC=2C=CC(=NC12)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.52 g | |
YIELD: PERCENTYIELD | 102% | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |